3-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
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Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-26-20(12-19(25-26)16-2-4-18(23)5-3-16)21(28)24-13-15-6-9-27(10-7-15)22(29)17-8-11-30-14-17/h2-5,8,11-12,14-15H,6-7,9-10,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBSLTKAHPTNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound features a fluorophenyl group and a piperidine moiety, which are significant in determining its biological activity. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure
The compound can be represented by the following molecular formula:
Structural Features
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Furan ring : Known for various biological activities, potentially contributing to the compound's efficacy.
- Piperidine moiety : Often associated with neuroactive properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial properties, cytotoxicity, and potential as an anti-inflammatory agent.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.22 | 0.25 |
These results indicate that the compound exhibits bactericidal activity against these strains, suggesting its potential use in treating infections caused by these bacteria .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed in various cell lines. Preliminary findings suggest that it has a selective cytotoxic profile, which is advantageous for therapeutic applications. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine and pyrazole moieties can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.
The exact mechanism of action remains under investigation; however, the following hypotheses have been proposed based on structural similarities with known pharmacophores:
- Inhibition of Enzymatic Activity : The pyrazole core may inhibit specific enzymes involved in bacterial cell wall synthesis or other metabolic pathways.
- Receptor Modulation : The presence of the fluorophenyl group may facilitate binding to various receptors, modulating inflammatory pathways.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative with structural similarities showed promising results in a clinical trial for treating bacterial infections resistant to standard antibiotics.
- Case Study 2 : Another study indicated that compounds with a similar pyrazole structure demonstrated anti-inflammatory effects in animal models, suggesting potential applications in chronic inflammatory diseases.
Preparation Methods
Halogenation and Diazotization
A modified protocol from CN111303035A involves halogenation of N-methyl-3-aminopyrazole (Step 1 ), where the substrate is dissolved in water and treated with iodine or bromine at 0–5°C to yield 4-halo-1-methyl-1H-pyrazole-3-amine. Subsequent diazotization with sodium nitrite under acidic conditions generates a diazonium salt, which undergoes Sandmeyer-type reaction with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to introduce the 4-fluorophenyl group (Step 2 ).
Grignard Carboxylation
The halogenated intermediate is subjected to a Grignard exchange reaction with methylmagnesium bromide, followed by carboxylation using pressurized carbon dioxide (1–3 atm) to yield 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (Step 3 ). Recrystallization from ethanol/water (3:1) affords the product in 72% purity.
Preparation of (1-(Furan-3-Carbonyl)Piperidin-4-yl)Methanamine
The piperidine-furan moiety is synthesized via acylation and reductive amination.
Piperidine-4-ylmethanamine Synthesis
Piperidine-4-carbaldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol under reflux to yield piperidine-4-ylmethanamine. The intermediate is isolated as a hydrochloride salt (85% yield).
Furan-3-Carbonyl Acylation
Furan-3-carbonyl chloride, prepared by treating furan-3-carboxylic acid with thionyl chloride (reflux, 8 h), is coupled with piperidine-4-ylmethanamine in anhydrous tetrahydrofuran (THF) at 0°C. Triethylamine is added to scavenge HCl, yielding (1-(furan-3-carbonyl)piperidin-4-yl)methanamine in 68% yield after column chromatography.
Carboxamide Formation via Acid Chloride Coupling
The final step involves activating the carboxylic acid to an acid chloride and coupling with the amine intermediate.
Acid Chloride Synthesis
1-Methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is refluxed with excess thionyl chloride (5 eq) for 6 h, followed by solvent evaporation to yield the corresponding acid chloride.
Amide Bond Formation
The acid chloride is dissolved in THF and added dropwise to a solution of (1-(furan-3-carbonyl)piperidin-4-yl)methanamine and potassium carbonate in ice-cold THF. The reaction proceeds at room temperature for 12 h, followed by aqueous workup and recrystallization from ethyl acetate/hexane to afford the title compound in 78% yield.
Optimization and Catalytic Systems
Comparative studies from PMC9462319 and WO2012069948A1 highlight the efficacy of copper triflate and ionic liquids ([bmim]PF6) in enhancing reaction rates and yields (Table 1).
Table 1. Catalytic Systems for Key Synthetic Steps
| Step | Catalyst | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Pyrazole cyclization | Cu(OTf)₂ | 82 | 80 |
| Amide coupling | [bmim]PF₆ | 78 | 25 |
| Diazotization | Cu₂O | 65 | 0–5 |
Challenges and Solutions
- Regioselectivity in pyrazole formation : Use of electron-withdrawing groups (e.g., fluorine) directs substitution to the 3-position.
- Acid sensitivity of furan : Mild conditions (0°C, anhydrous THF) prevent ring-opening during acylation.
- Amine protection : Boc-protected intermediates are employed to avoid side reactions during piperidine functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
